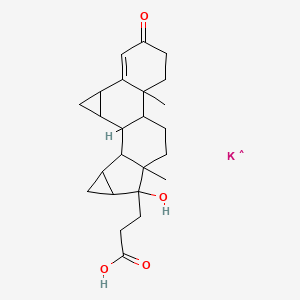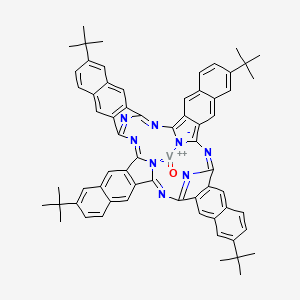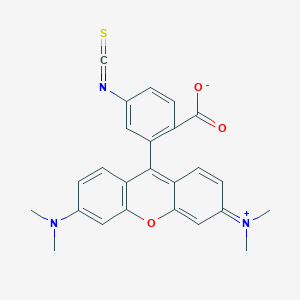
Tetramethylrhodamine isothiocyanate
説明
Tetramethylrhodamine isothiocyanate is a bright orange-fluorescent dye commonly used in various scientific applications. It is particularly known for its use in cellular imaging, where it is conjugated to antibodies and proteins. The dye has an excitation peak ideally suited to the 532 nm laser line, making it highly effective for fluorescence microscopy .
準備方法
Synthetic Routes and Reaction Conditions: Tetramethylrhodamine isothiocyanate is typically synthesized through the reaction of tetramethylrhodamine with thiophosgene or its derivatives. The reaction involves the conversion of the amine group of tetramethylrhodamine to an isothiocyanate group using thiophosgene under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer and more sustainable reagents. For example, a multicomponent reaction using isocyanides, elemental sulfur, and catalytic amounts of amine bases has been developed. This method is optimized for sustainability, using benign solvents and moderate heating .
化学反応の分析
Types of Reactions: Tetramethylrhodamine isothiocyanate primarily undergoes substitution reactions, particularly with amine groups. The isothiocyanate group reacts with primary amines to form stable thiourea linkages .
Common Reagents and Conditions:
Reagents: Primary amines, thiophosgene, elemental sulfur.
Conditions: Controlled temperature, use of benign solvents, and catalytic amounts of amine bases
Major Products: The major product formed from the reaction of this compound with primary amines is a thiourea derivative. This product is commonly used in bioconjugation applications .
科学的研究の応用
Tetramethylrhodamine isothiocyanate is extensively used in various fields of scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Commonly conjugated to antibodies and proteins for cellular imaging and immunofluorescence applications
Industry: Employed in the labeling of biomolecules for diagnostic and research purposes.
作用機序
Tetramethylrhodamine isothiocyanate exerts its effects through its fluorescent properties. When conjugated to biomolecules, it allows for the visualization of cellular structures and processes under a fluorescence microscope. The dye accumulates in specific cellular compartments, providing bright and stable fluorescence signals .
類似化合物との比較
Fluorescein isothiocyanate: Another widely used fluorescent dye with similar applications but different spectral properties.
Alexa Fluor 555: A high-performance alternative to tetramethylrhodamine isothiocyanate, offering brighter and more photostable fluorescence.
Tetramethylrhodamine methyl ester: Similar in structure but used for different applications, such as studying mitochondrial membrane potential.
Uniqueness: this compound is unique due to its specific excitation and emission properties, making it highly suitable for certain types of fluorescence microscopy. Its ability to form stable thiourea linkages with primary amines also makes it a valuable tool in bioconjugation .
特性
IUPAC Name |
3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDSMXGVMUDVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910299 | |
| Record name | 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71639-08-2, 107347-53-5 | |
| Record name | NSC243811 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


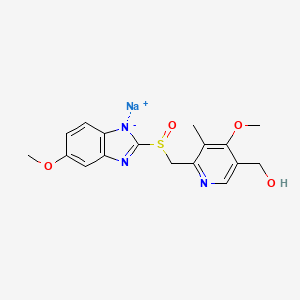
![Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)-, [1S-(1alpha,2beta,5alpha)]- (9CI)](/img/new.no-structure.jpg)
![(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B1140437.png)
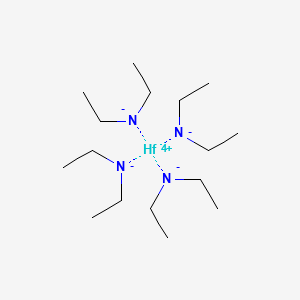
![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)
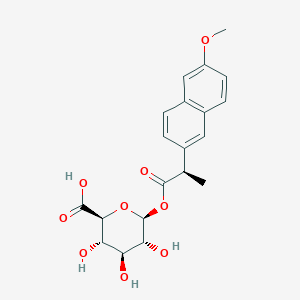
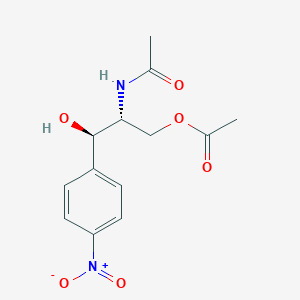

![7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1140449.png)
